α-シアノ桂皮酸

概要

説明

科学的研究の応用

Alpha-cyanocinnamic acid has a wide range of scientific research applications:

作用機序

Target of Action

Alpha-Cyanocinnamic acid, also known as α-Cyano-4-hydroxycinnamic acid or CHCA, primarily targets the mitochondrial pyruvate carrier . This carrier is responsible for the transport of pyruvate from the cytoplasm into the mitochondria, a crucial step in cellular respiration and energy production.

Mode of Action

Alpha-Cyanocinnamic acid acts as an antagonist of the mitochondrial pyruvate carrier . By binding to this carrier, it inhibits the transport of pyruvate into the mitochondria, thereby disrupting the process of cellular respiration.

Biochemical Pathways

The primary biochemical pathway affected by alpha-Cyanocinnamic acid is the cellular respiration pathway . By inhibiting the transport of pyruvate into the mitochondria, it disrupts the citric acid cycle (also known as the Krebs cycle), which is a series of chemical reactions used by all aerobic organisms to release stored energy.

Pharmacokinetics

Given its role as a matrix in matrix-assisted laser desorption/ionization time-of-flight (maldi-tof) mass spectrometry , it can be inferred that it has properties that allow it to be readily ionized and detected, which may influence its bioavailability.

Result of Action

The inhibition of the mitochondrial pyruvate carrier by alpha-Cyanocinnamic acid leads to a disruption in cellular respiration . This can have various effects at the molecular and cellular level, depending on the specific context and the type of cells involved. For instance, it has been used to block monocarboxylate transporters, including lactate and pyruvate transport .

Action Environment

The action of alpha-Cyanocinnamic acid can be influenced by various environmental factors. For instance, its effectiveness as a matrix in MALDI-TOF mass spectrometry can be affected by the specific conditions of the assay, such as the laser intensity and the ionization conditions . .

生化学分析

Biochemical Properties

Alpha-Cyanocinnamic acid plays a significant role in biochemical reactions. It is known to interact with aldose reductase (ALR2), a key enzyme involved in the polyol pathway . The compound acts as an inhibitor of ALR2, displaying excellent inhibition with IC50 values ranging from 72 to 405 nM .

Cellular Effects

The effects of alpha-Cyanocinnamic acid on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it attenuates hyperglycemia-induced incidence of neural tube defects and death rate, and significantly improves the body weight and morphology of the embryos .

Molecular Mechanism

At the molecular level, alpha-Cyanocinnamic acid exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to ALR2 with a new mode without affecting the aldehyde reductase (ALR1) activity, implicating high selectivity to ALR2 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of alpha-Cyanocinnamic acid change over time. It restores the expression of paired box type 3 transcription factor (Pax3), and reduces the hyperglycemia-induced increase of ALR2 activity, sorbitol accumulation, and the generation of ROS and MDA to normal levels .

Dosage Effects in Animal Models

The effects of alpha-Cyanocinnamic acid vary with different dosages in animal models. It has been demonstrated as both an effective ALR2 inhibitor (ARI) and antioxidant in a chick embryo model of hyperglycemia .

Metabolic Pathways

Alpha-Cyanocinnamic acid is involved in the polyol pathway, a metabolic pathway that converts glucose into sorbitol . It interacts with ALR2, an enzyme involved in this pathway .

Transport and Distribution

Alpha-Cyanocinnamic acid is transported and distributed within cells and tissues. It is an inhibitor of monocarboxylate transporter 1 (MCT1) that blocks pyruvate transport in rat heart mitochondria .

準備方法

Alpha-cyanocinnamic acid can be synthesized through various methods. One common synthetic route involves the Knoevenagel condensation reaction between 4-hydroxybenzaldehyde and malononitrile in the presence of a base such as piperidine . The reaction typically proceeds under reflux conditions in ethanol, yielding alpha-cyanocinnamic acid after purification.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.

化学反応の分析

Alpha-cyanocinnamic acid undergoes several types of chemical reactions:

Oxidation: It can be oxidized to form various products, depending on the oxidizing agent used. For example, using potassium permanganate can lead to the formation of carboxylic acids.

Reduction: Reduction of alpha-cyanocinnamic acid can yield alpha-cyanocinnamyl alcohol. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: The hydroxyl group on the phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to form nitro or halogenated derivatives.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed from these reactions vary based on the specific conditions and reagents used.

類似化合物との比較

Alpha-cyanocinnamic acid is unique due to its specific inhibitory effects on monocarboxylic acid transporters and its use as a matrix in MALDI mass spectrometry. Similar compounds include:

Cinnamic acid: The parent compound, which lacks the cyano group and has different chemical properties and applications.

Sinapinic acid: Another cinnamic acid derivative used in MALDI mass spectrometry but with different functional groups.

Ferulic acid: A hydroxycinnamic acid with antioxidant properties, commonly found in plant cell walls.

These compounds share structural similarities but differ in their functional groups and specific applications, highlighting the unique properties of alpha-cyanocinnamic acid.

生物活性

Alpha-Cyanocinnamic acid (α-CCA) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of cancer research and metabolic regulation. This article explores the biological activity of α-CCA, summarizing key research findings, case studies, and presenting data tables to elucidate its effects.

Overview of Alpha-Cyanocinnamic Acid

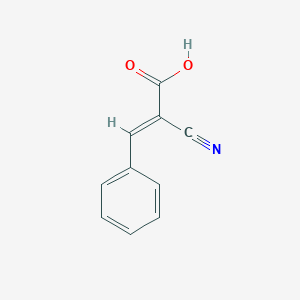

Alpha-Cyanocinnamic acid is a derivative of cinnamic acid, characterized by the presence of a cyano group at the alpha position. Its structural formula can be represented as follows:

This compound has been studied for its potential roles as an inhibitor of various biological pathways, particularly those related to cancer cell metabolism and transport mechanisms.

1. Inhibition of Monocarboxylate Transporters (MCTs)

α-CCA has been identified as a potent inhibitor of monocarboxylate transporters (MCTs), specifically MCT1 and MCT4. These transporters are crucial for lactate transport in cancer cells, which often rely on aerobic glycolysis (the Warburg effect) for energy production.

- Research Findings :

- In vitro studies demonstrated that α-CCA effectively inhibits cell proliferation in MCT1 and MCT4 expressing cancer cell lines such as colorectal adenocarcinoma (WiDr) and triple-negative breast cancer (MDA-MB-231) cells. The inhibition percentages observed were significant, with tumor growth reductions recorded at 58% for MCT1 and 67% for MCT4 when treated with α-CCA derivatives .

| Compound | Cell Line | Inhibition (%) |

|---|---|---|

| α-CCA | WiDr | 58 |

| α-CCA | MDA-MB-231 | 67 |

2. Antioxidant Properties

Recent studies have highlighted the antioxidant capabilities of α-CCA derivatives. For instance, a specific derivative, N-(3-(2-acetamido-3-(benzyloxy)propanamido)propyl)-2-cyano-3-(4-hydroxy phenyl)acrylamide (5f), exhibited significant antioxidant activity alongside its role as an aldose reductase inhibitor.

- Case Study :

3. Anticancer Activity

The anticancer potential of α-CCA has been explored through various synthesized derivatives that enhance its efficacy against different cancer types.

- In Vitro Studies :

| Derivative | Cancer Type | Inhibition Mechanism |

|---|---|---|

| 2a | Colorectal Cancer (WiDr) | MCT1 inhibition |

| 2b | Triple-Negative Breast | Mitochondrial metabolism disruption |

The mechanisms by which α-CCA exerts its biological effects involve multiple pathways:

- Inhibition of Glycolysis : By blocking MCTs, α-CCA reduces lactate export from cells, thereby disrupting the glycolytic pathway essential for tumor growth.

- Regulation of Metabolic Pathways : α-CCA influences mitochondrial function by inhibiting the mitochondrial pyruvate carrier, which is critical for pyruvate transport into mitochondria for energy production .

特性

CAS番号 |

1011-92-3 |

|---|---|

分子式 |

C10H7NO2 |

分子量 |

173.17 g/mol |

IUPAC名 |

(Z)-2-cyano-3-phenylprop-2-enoic acid |

InChI |

InChI=1S/C10H7NO2/c11-7-9(10(12)13)6-8-4-2-1-3-5-8/h1-6H,(H,12,13)/b9-6- |

InChIキー |

CDUQMGQIHYISOP-TWGQIWQCSA-N |

SMILES |

C1=CC=C(C=C1)C=C(C#N)C(=O)O |

異性体SMILES |

C1=CC=C(C=C1)/C=C(/C#N)\C(=O)O |

正規SMILES |

C1=CC=C(C=C1)C=C(C#N)C(=O)O |

Key on ui other cas no. |

1011-92-3 |

ピクトグラム |

Acute Toxic; Irritant |

同義語 |

2-cyanocinnamic acid alpha-cyanocinnamate alpha-cyanocinnamate, (E)-isome |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is special about 4-chloro-alpha-cyanocinnamic acid (ClCCA) compared to the commonly used alpha-cyano-4-hydroxycinnamic acid (CHCA) matrix in MALDI-MS analysis?

A: ClCCA demonstrates superior performance over CHCA in several aspects. Studies have shown that ClCCA exhibits higher sensitivity and improved sequence coverage for protein digests, particularly at low sample concentrations [, , ]. This improved performance is attributed, in part, to a reduced bias towards arginine-containing peptides observed with ClCCA [].

Q2: How does ClCCA benefit the analysis of labile peptides like phosphopeptides?

A: ClCCA is considered a "cooler" matrix, meaning it induces less fragmentation during the ionization process. This property makes it particularly well-suited for analyzing labile peptides like phosphopeptides and those derivatized with 4-sulfophenyl isothiocyanate, as it allows for better detection of the intact peptide ions [].

Q3: Can ClCCA be used for MS/MS fragmentation analysis?

A: While ClCCA proves effective for Collision-Induced Dissociation (CID), its "cool" nature results in weak fragment ion signals in Post-Source Decay (PSD) analysis, limiting its utility for this fragmentation method [].

Q4: What advantages do liquid matrices formulated with ClCCA offer in MALDI-MS?

A: Liquid matrices containing ClCCA, such as ionic liquid matrices (ILMs) and liquid support matrices (LSMs), offer improved sample homogeneity and a simpler morphology compared to traditional crystalline matrices []. These features can lead to better reproducibility and potentially higher sensitivity in MALDI-MS analysis. Moreover, LSMs show a high tolerance for contaminants like ammonium bicarbonate, a commonly used buffer in sample preparation [].

Q5: Does the choice of matrix impact the detection of peptides from different enzymatic digests?

A: Yes, ClCCA has been shown to outperform CHCA in detecting peptides generated by less specific proteases like chymotrypsin and elastase. The increased sensitivity and ability to detect a wider range of peptide properties make ClCCA a valuable tool for analyzing complex peptide mixtures derived from various enzymatic digestions [, ].

Q6: Are there specific applications where alpha-cyanocinnamic acid derivatives are particularly useful?

A: Yes, research indicates that 4-hydroxy-alpha-cyanocinnamic acid (alpha-CHC) is effective in detecting hemoglobins in fecal samples for occult blood screening. This method shows promise as a more sensitive alternative to traditional chemical assays []. Another application involves using 2,4-dinitrophenylhydrazine as a reactive matrix in conjunction with alpha-CHC for identifying 4-hydroxy-2-nonenal (HNE)-modified peptides. This approach allows for the selective detection of HNE adducts within complex mixtures [].

Q7: Are there limitations to using basic matrices for analyzing non-covalent protein complexes in MALDI-MS?

A: Research suggests that the pH of the matrix solution alone does not guarantee successful analysis of non-covalent complexes. While some basic matrices like 3-hydroxypicolinic acid (HPA) have enabled detection of specific complexes, other neutral matrices at various pH levels failed to show complex formation []. This finding highlights the need for further investigation into the complex interplay between matrix properties and their ability to preserve non-covalent interactions during MALDI analysis.

Q8: Can alpha-cyanocinnamic acid derivatives be used for analyzing DNA adducts?

A: Research has explored using 4-phenyl-{alpha}-cyanocinnamic acid (PCC), 4-benzyloxy-{alpha}-cyanocinnamic acid (BCC), and other derivatives for analyzing DNA adducts at low concentrations. These studies demonstrate the potential of these matrices in improving the sensitivity of MALDI-TOF analysis for characterizing DNA adducts, which are crucial for understanding carcinogenesis mechanisms [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。